molecular formula C17H19NO3 B5744439 1-[4-acetyl-1-(2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone

1-[4-acetyl-1-(2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone

Cat. No.: B5744439
M. Wt: 285.34 g/mol
InChI Key: WNQAJRVFSPNEOJ-UHFFFAOYSA-N
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Description

1-[4-acetyl-1-(2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone is an organic compound with a complex structure that includes a pyrrole ring substituted with acetyl, methoxyphenyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-acetyl-1-(2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxyphenylacetic acid with acetylacetone in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[4-acetyl-1-(2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[4-acetyl-1-(2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[4-acetyl-1-(2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-2-methoxyphenyl acetate
  • 2-methoxyphenyl isocyanate
  • 4’-methoxyacetophenone

Uniqueness

1-[4-acetyl-1-(2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-acetyl-1-(2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-10-16(12(3)19)17(13(4)20)11(2)18(10)14-8-6-7-9-15(14)21-5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQAJRVFSPNEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C2=CC=CC=C2OC)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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